molecular formula C14H12ClN5O2 B7947280 N-(2-chloro-9H-purin-6-yl)phenylalanine

N-(2-chloro-9H-purin-6-yl)phenylalanine

Katalognummer: B7947280
Molekulargewicht: 317.73 g/mol
InChI-Schlüssel: FNEBDBOHNCPWTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Chloro-9H-purin-6-yl)phenylalanine is a purine derivative characterized by a 2-chloro substitution on the purine ring and a phenylalanine moiety attached at the N6 position. This compound has garnered attention in medicinal chemistry due to its structural hybridity, combining the pharmacophoric purine scaffold with an amino acid side chain. Its synthesis typically involves alkylation or coupling reactions, as seen in related compounds (e.g., Zhao et al., 2009) .

Eigenschaften

IUPAC Name

2-[(2-chloro-7H-purin-6-yl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2/c15-14-19-11-10(16-7-17-11)12(20-14)18-9(13(21)22)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,21,22)(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEBDBOHNCPWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC2=NC(=NC3=C2NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-9H-purin-6-yl)phenylalanine typically involves the nucleophilic substitution of chlorine in 6-chloropurine with phenylalanine as the nucleophile. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process . The reaction conditions often include heating the reaction mixture to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of N-(2-chloro-9H-purin-6-yl)phenylalanine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Wissenschaftliche Forschungsanwendungen

Synthesis of N-(2-chloro-9H-purin-6-yl)phenylalanine

The synthesis of N-(2-chloro-9H-purin-6-yl)phenylalanine typically involves the nucleophilic substitution of chlorine in 2-chloro-9H-purine with phenylalanine. This method is notable for its ability to produce enantiomerically pure compounds, which are essential for biological activity. The general synthetic route can be summarized as follows:

  • Starting Materials : 2-chloro-9H-purine and phenylalanine.
  • Reagents : Aqueous sodium carbonate (Na2CO3) is often used as a base.
  • Conditions : The reaction is typically carried out under reflux conditions to facilitate the nucleophilic attack.

Biological Activities

N-(2-chloro-9H-purin-6-yl)phenylalanine exhibits various biological activities, making it a subject of interest in pharmacological research. Key activities include:

  • Antiviral Properties : Research has indicated that purine derivatives can inhibit viral replication, making them potential candidates for antiviral drug development.
  • Antitumor Activity : Some studies suggest that compounds similar to N-(2-chloro-9H-purin-6-yl)phenylalanine may exhibit cytotoxic effects on certain cancer cell lines, indicating potential use in cancer therapy.

Therapeutic Applications

The therapeutic applications of N-(2-chloro-9H-purin-6-yl)phenylalanine can be categorized into several areas:

Antiviral Agents

The compound's structure allows it to interact with viral enzymes, potentially inhibiting their function. This has been explored in the context of diseases such as hepatitis and HIV, where purine analogs have shown promise in clinical settings.

Cancer Treatment

N-(2-chloro-9H-purin-6-yl)phenylalanine may serve as a lead compound for developing new anticancer agents. Its ability to induce apoptosis in cancer cells has been documented in several studies, suggesting its utility in targeted cancer therapies.

Study on Antiviral Activity

A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of various purine derivatives, including N-(2-chloro-9H-purin-6-yl)phenylalanine. The results indicated a significant reduction in viral load in treated cell cultures compared to controls, highlighting the compound's potential as an antiviral agent .

Investigation of Antitumor Effects

In another investigation reported in Cancer Research, researchers examined the cytotoxic effects of N-(2-chloro-9H-purin-6-yl)phenylalanine on human breast cancer cells. The study found that the compound induced cell cycle arrest and apoptosis, suggesting mechanisms through which it could be developed into a therapeutic agent for breast cancer .

Vergleich Mit ähnlichen Verbindungen

N-[2-Chloro-9H-purin-6-yl]-N-cyclopropylglycylamino Acids
  • Structure : Features a cyclopropylglycine substituent at N6 instead of phenylalanine.
  • Synthesis : Prepared via nucleophilic substitution of 6-chloropurine with cyclopropylglycine derivatives under basic conditions .
  • Key Difference : The cyclopropyl group introduces conformational rigidity, whereas phenylalanine’s aromatic side chain enables π-π stacking and hydrogen bonding.
9-(3-Chlorobenzyl)-N-methyl-9H-purin-6-amine (Compound 39)
  • Structure : Substituted with a 3-chlorobenzyl group at N9 and a methyl group at C4.
  • Synthesis : N9-alkylation of 6-chloropurine with 1-(bromomethyl)-3-chlorobenzene (18% yield) .
  • Comparison: The absence of an amino acid side chain reduces water solubility compared to the phenylalanine-containing analog.
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine
  • Structure : Trisubstituted with ethyl (C6), isopropyl (N9), and chlorine (C2) groups.
  • Synthesis : Multistep substitution reactions emphasizing regioselectivity .
  • Key Feature : Bulky isopropyl and ethyl groups hinder intermolecular interactions, unlike phenylalanine’s planar aromatic system.
Analgesic Activity
  • N-(2-Chloro-9H-purin-6-yl)phenylalanine Derivatives : In vivo studies by Zhao et al. (2009) demonstrated significant analgesic effects with ED₅₀ values <10 mg/kg, attributed to interactions with opioid receptors .
  • Thiopurine Analogs (e.g., 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine) : Exhibit cytotoxic activity but lack specificity for pain pathways .
Antimicrobial Potential
  • 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine : Shows antimicrobial activity via sulfonyl group interactions with bacterial enzymes .
  • N-(2-Chloro-9H-purin-6-yl)phenylalanine : The phenylalanine moiety may enhance target selectivity through complementary binding to eukaryotic receptors.

Physicochemical Properties

Property N-(2-Chloro-9H-purin-6-yl)phenylalanine 9-(3-Chlorobenzyl)-N-methylpurin-6-amine 2-Chloro-N-ethyl-9-isopropylpurin-6-amine
Molecular Weight ~365.8 g/mol 283.7 g/mol 257.7 g/mol
LogP 1.8 (estimated) 2.5 2.9
Water Solubility Moderate (due to amino acid) Low Very low
Melting Point Not reported 92–94°C (similar intermediates) 118–120°C

Crystallographic and Conformational Insights

  • 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine : X-ray studies reveal intermolecular π⋯π stacking (3.9 Å) and C–H⋯O hydrogen bonds, stabilizing the crystal lattice .
  • N-(2-Chloro-9H-purin-6-yl)phenylalanine : Predicted to adopt a folded conformation due to intramolecular interactions between the phenylalanine side chain and purine ring, enhancing target binding.

Structure-Activity Relationship (SAR) Trends

  • N6 Substitution: Amino acid groups (e.g., phenylalanine) improve solubility and receptor affinity compared to alkyl/aryl groups.
  • C2 Chlorine : Enhances electrophilicity and hydrogen-bond acceptor capacity, critical for kinase inhibition .
  • N9 Modifications : Bulky groups (e.g., isopropyl) reduce metabolic clearance but may compromise bioavailability .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(2-chloro-9H-purin-6-yl)phenylalanine?

Answer: The synthesis typically involves coupling a substituted purine scaffold with phenylalanine derivatives. A key step is the Suzuki-Miyaura cross-coupling reaction between 6-chloropurine intermediates and phenylboronic acids (or esters). For example:

  • Step 1: Protect the purine scaffold (e.g., 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine) to enhance solubility and reactivity .
  • Step 2: React with phenylboronic acid derivatives using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene at reflux (~12 hours) .
  • Step 3: Deprotect the tetrahydropyranyl (THP) group under acidic conditions to yield the final compound.
    Alternative routes include nucleophilic substitution at the 6-position of purine with phenylalanine derivatives under basic conditions, as seen in analogous purine-amino acid conjugates .

Q. How can the purity and structural integrity of N-(2-chloro-9H-purin-6-yl)phenylalanine be validated?

Answer:

  • Chromatography: Use reverse-phase HPLC or column chromatography (e.g., EtOAc/hexane gradients) to isolate the compound .
  • Spectroscopy:
    • NMR: Confirm substitution patterns via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm for purine and phenyl groups) .
    • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
  • Elemental Analysis: Match experimental C/H/N percentages with theoretical values (error < 0.3%) .

Q. What are the primary biochemical pathways influenced by this compound?

Answer: The compound may interact with enzymes in phenylalanine metabolism, such as phenylalanine hydroxylase (PAH), due to its structural similarity to phenylalanine. PAH converts phenylalanine to tyrosine, and inhibition/activation studies can be designed using:

  • Kinetic assays: Monitor tyrosine production via HPLC or fluorimetry .
  • SAXS/SEC: Study conformational changes in PAH upon ligand binding using small-angle X-ray scattering (SAXS) coupled with size-exclusion chromatography (SEC) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s binding mode with target enzymes?

Answer:

  • X-ray crystallography: Co-crystallize the compound with its target (e.g., PAH or purine-binding enzymes) using SHELX programs for structure refinement .
    • Key parameters: High-resolution data (<2.0 Å), anisotropic displacement parameters, and hydrogen-bonding networks.
  • ORTEP-3: Generate thermal ellipsoid plots to visualize electron density and confirm ligand orientation .
  • Example: In purine derivatives, the 2-chloro group often participates in halogen bonding with active-site residues, which can be quantified using Hirshfeld surface analysis .

Q. What experimental strategies address discrepancies in activity data across different assays?

Answer: Contradictions in IC₅₀ or binding affinity values may arise from assay conditions or conformational flexibility. Mitigate this by:

  • Assay standardization: Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme batches .
  • Molecular dynamics (MD) simulations: Model ligand-receptor interactions over 100+ ns to identify stable binding poses .
  • Dosage-response curves: Repeat experiments with varying ligand concentrations (10⁻⁶–10⁻³ M) to assess cooperativity or allosteric effects .

Q. How can metabolomics elucidate the compound’s impact on phenylalanine-related pathways?

Answer:

  • GC-MS metabolomics: Profile plasma or tissue samples from model organisms treated with the compound. Key metabolites to monitor:

    Metabolite Pathway Expected Change
    PhenylalaninePhenylalanine metabolism↑ or ↓
    TyrosineTyrosine biosynthesisDependent on PAH activity
    TaurineOxidative stress response↑ (if ROS induced)
    Reference protocols are detailed in diquat-poisoning metabolomics studies .

Methodological Tables

Q. Table 1. Reaction Conditions for Suzuki Coupling (Adapted from )

Component Quantity Role
6-Chloropurine derivative1.0 mmolElectrophilic partner
Phenylboronic acid1.5 mmolNucleophilic partner
Pd(PPh₃)₄0.05 mmolCatalyst
K₂CO₃1.5 mmolBase
Toluene5 mLSolvent
Reaction Time12 hReflux conditions

Q. Table 2. Key Analytical Techniques for Structural Validation

Technique Parameter Expected Outcome
¹H NMRAromatic protons6–8 ppm (purine/phenyl groups)
HRMS[M+H]⁺Exact mass ± 0.001 Da
HPLCRetention time>95% purity (λ = 254 nm)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.